

m-(o-Toluidino)phenol CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *m-(o-Toluidino)phenol*

Cat. No.: B1582523

[Get Quote](#)

An In-depth Technical Guide to **m-(o-Toluidino)phenol** for Advanced Research Applications

Introduction

m-(o-Toluidino)phenol, systematically named 3-(2-methylanilino)phenol, is a diarylamine derivative that incorporates both a phenol and a toluidine moiety. This unique structural combination makes it a compound of significant interest for researchers in synthetic chemistry, materials science, and drug discovery. The presence of a nucleophilic secondary amine, an acidic phenolic hydroxyl group, and two modifiable aromatic rings provides a versatile platform for chemical elaboration.

As a chemical intermediate, **m-(o-Toluidino)phenol** serves as a valuable building block for constructing more complex molecular architectures. In the context of drug development, the diarylamine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, while the phenol group can engage in critical hydrogen bonding interactions with biological targets and offers a handle for prodrug strategies or bioisosteric replacement to optimize pharmacokinetic properties.^[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of **m-(o-Toluidino)phenol**. It moves beyond a simple recitation of facts to explain the causality behind its properties and the strategic considerations for its synthesis and application. We will cover its core molecular identity, propose a robust synthetic protocol grounded in modern catalytic methods, detail analytical characterization techniques, and explore its potential as a scaffold in medicinal chemistry.

Part 1: Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. These parameters govern its solubility, reactivity, and potential interactions in both chemical and biological systems.

Chemical Identification

The unambiguous identification of **m-(o-Toluidino)phenol** is ensured by its unique CAS number and structural identifiers.

Identifier	Value	Source
CAS Number	6264-98-8	[2] [3]
IUPAC Name	3-(2-methylanilino)phenol	[4]
Molecular Formula	C ₁₃ H ₁₃ NO	[2] [4]
Molecular Weight	199.25 g/mol	[2]
SMILES	Cc1ccccc1Nc2ccccc(c2)O	[4]
InChI	InChI=1S/C13H13NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-9,14-15H,1H3	[4]

Chemical Structure

The structure consists of a phenol ring linked at the meta-position to the nitrogen atom of o-toluidine. This arrangement influences the electronic properties of both rings and dictates the molecule's overall geometry.

Caption: 2D structure of **m-(o-Toluidino)phenol**.

Physicochemical Properties

While extensive experimental data is not widely published, we can predict key properties that inform its handling and application. These predictions are derived from its structure using

established computational models.


Property	Predicted Value	Significance in a Research Context
XlogP	3.5	[4]
pKa (Phenolic H)	~9.9	[5]
Monoisotopic Mass	199.09972 Da	[4]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of diarylamines has been revolutionized by palladium-catalyzed cross-coupling reactions. For **m-(o-Toluidino)phenol**, a Buchwald-Hartwig amination approach represents a modern, efficient, and high-yielding strategy, offering significant advantages over older methods like nucleophilic aromatic substitution, which would require harsh conditions.

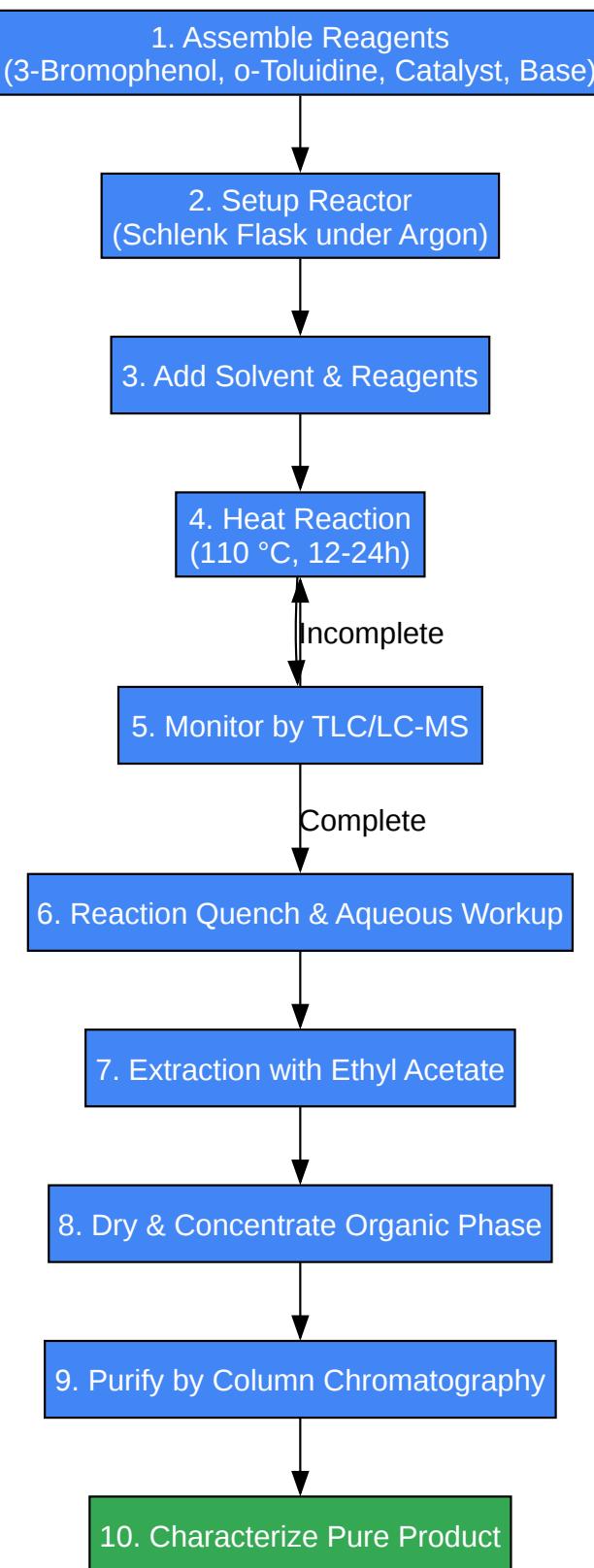
Retrosynthetic Analysis

The most logical disconnection is at the C-N bond, breaking the molecule into two readily available starting materials: a halogenated phenol and o-toluidine. This is the bond that will be formed during the cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for **m-(o-Toluidino)phenol**.

Proposed Synthetic Protocol: Buchwald-Hartwig Amination


This protocol is designed to be self-validating. The choice of a palladium catalyst and a specialized phosphine ligand is critical for facilitating the reductive elimination step that forms the C-N bond, while the use of a non-nucleophilic base is essential to deprotonate the amine without competing in side reactions.

Principle: This reaction couples an aryl halide (3-bromophenol) with an amine (o-toluidine) using a palladium catalyst. The bulky electron-rich phosphine ligand (e.g., XPhos) stabilizes the palladium center and promotes the key steps of oxidative addition and reductive elimination.

Experimental Protocol:

- **Reactor Setup:** To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 eq.), sodium tert-butoxide (1.4 eq.), $\text{Pd}_2(\text{dba})_3$ (0.01 eq.), and XPhos (0.02 eq.).
- **Inert Atmosphere:** Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the catalyst and ligand.
- **Reagent Addition:** Under a positive pressure of argon, add anhydrous toluene (solvent) followed by o-toluidine (1.1 eq.) via syringe.
- **Reaction:** Immerse the flask in a preheated oil bath at 100-110 °C.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromophenol) is consumed (typically 12-24 hours).
- **Workup:** Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure **m-(o-Toluidino)phenol**.

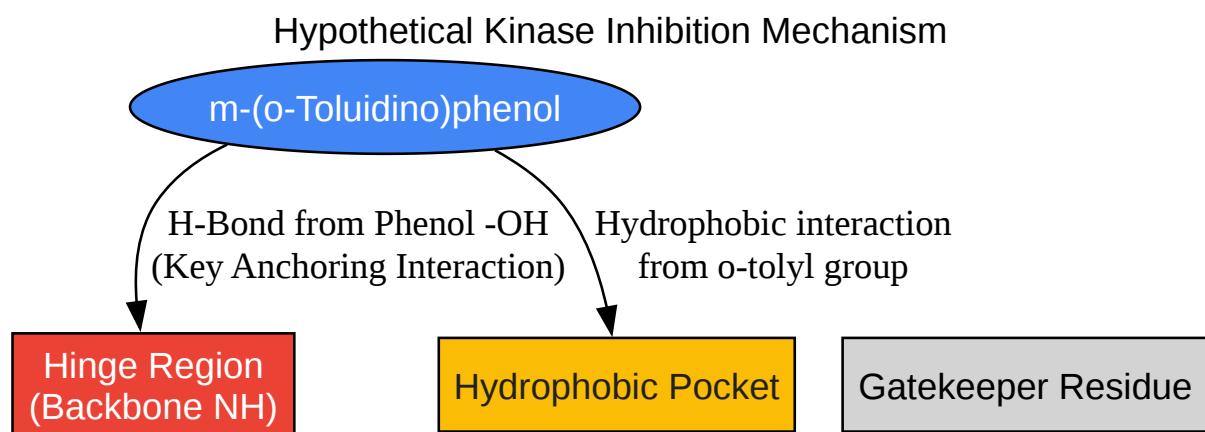
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of **m-(o-Toluidino)phenol**.

Part 3: Applications in Research and Drug Discovery

While **m-(o-Toluidino)phenol** is primarily available for research purposes, its structure is highly relevant to drug development professionals.[2][3] The diarylamine and phenol motifs are "privileged structures" that appear in a wide array of bioactive molecules.


Role as a Medicinal Chemistry Scaffold

The true value of this molecule lies in its potential as a starting point for library synthesis. The phenol group provides a handle for creating ether linkages, which are common in drug candidates, or for investigating bioisosteric replacements to improve metabolic stability.[1] The secondary amine can be acylated, alkylated, or used in further coupling reactions. The aromatic rings are amenable to electrophilic aromatic substitution, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).

Phenolic compounds are known to possess a range of biological activities, including antioxidant and anti-inflammatory properties, often attributed to the hydroxyl group's ability to scavenge free radicals.[6]

Hypothetical Target Interaction

Many kinase inhibitors utilize a diarylamine core to mimic the adenine region of ATP, binding to the enzyme's hinge region. The phenol group of **m-(o-Toluidino)phenol** could act as a key hydrogen bond donor, anchoring the molecule in the active site. The o-tolyl group would project into a hydrophobic pocket, providing additional affinity and selectivity.

[Click to download full resolution via product page](#)

Caption: Hypothetical binding mode in a kinase active site.

Part 4: Safety and Handling

As with any research chemical, proper safety protocols are mandatory.

- Use: The compound is intended for research and development use only.[3] It is not for medicinal, household, or other uses.[3]
- Personal Protective Equipment (PPE): Always handle **m-(o-Toluidino)phenol** in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
- Exposure: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- Storage: Store in a cool, dry, and tightly sealed container away from incompatible materials such as strong oxidizing agents.

Conclusion

m-(o-Toluidino)phenol (CAS 6264-98-8) is more than just a chemical entry in a catalog; it is a versatile molecular scaffold with significant untapped potential. Its strategic combination of a diarylamine core and a reactive phenol group makes it an attractive starting point for synthetic chemists and drug discovery scientists. By employing modern synthetic methods like the Buchwald-Hartwig amination, researchers can efficiently access this compound and its derivatives. A thorough understanding of its physicochemical properties, coupled with rigorous analytical characterization, will enable its effective use in the development of novel materials and potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. m-(o-Toluidino)phenol - Safety Data Sheet [chemicalbook.com]
- 4. PubChemLite - M-(o-toluidino)phenol (C13H13NO) [pubchemlite.lcsb.uni.lu]
- 5. Buy m-(p-Toluidino)phenol | 61537-49-3 [smolecule.com]
- 6. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [m-(o-Toluidino)phenol CAS number and chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582523#m-o-toluidino-phenol-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

